molecular formula C26H20N4O5S2 B11626538 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626538
M. Wt: 532.6 g/mol
InChI Key: SPFLITINEBZCRL-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a polycyclic architecture with three key components:

  • Benzodioxole moiety: A 1,3-benzodioxol-5-ylmethyl group attached via an amino linkage, contributing electron-rich aromaticity .
  • Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system with a methyl substituent at position 9, enhancing structural rigidity .
  • Thiazolidinone derivative: A (Z)-configured thiazolidin-5-ylidene group bearing a 2-furylmethyl substituent at position 3 and a thioxo group at position 2, which is critical for biological activity .

The Z-configuration of the thiazolidinone’s exocyclic double bond is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography using programs like SHELXL and ORTEP .

Properties

Molecular Formula

C26H20N4O5S2

Molecular Weight

532.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H20N4O5S2/c1-15-4-2-8-29-23(15)28-22(27-12-16-6-7-19-20(10-16)35-14-34-19)18(24(29)31)11-21-25(32)30(26(36)37-21)13-17-5-3-9-33-17/h2-11,27H,12-14H2,1H3/b21-11-

InChI Key

SPFLITINEBZCRL-NHDPSOOVSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5=CC6=C(C=C5)OCO6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Biological Activity

The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O4S2C_{23}H_{20}N_{4}O_{4}S_{2} with a molecular weight of 480.6 g/mol. The structure includes a benzodioxole moiety , a thiazolidinone ring , and a pyridopyrimidinone core . These structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC23H20N4O4S2C_{23}H_{20}N_{4}O_{4}S_{2}
Molecular Weight480.6 g/mol
IUPAC Name(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[...]-2-sulfanylidene-1,3-thiazolidin-4-one

The primary mechanism of action for this compound involves its interaction with tubulin , a protein essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, disrupting microtubule dynamics crucial for cell division. This disruption leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, studies involving human breast cancer cells revealed that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways essential for bacterial survival .

Study 1: Anticancer Efficacy

A study published in Cancer Letters reported that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway, evidenced by increased cytochrome c release into the cytosol and activation of caspases.

Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial effects. The study concluded that further optimization could lead to new antibiotic therapies derived from this compound .

Comparison with Similar Compounds

Structural Variations in Thiazolidinone Derivatives

The table below highlights key differences in substituents and molecular properties among analogs:

Compound Name Thiazolidinone Substituent (Position 3) Pyrido-Pyrimidinone Substituents Molecular Formula Molecular Weight Biological Activity (Reported)
Target Compound 2-Furylmethyl 9-Methyl, 2-(1,3-benzodioxol-5-ylmethyl) C₂₈H₂₂N₄O₅S₂* 558.6 g/mol Anticancer (hypothesized)
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl analog 2-Phenylethyl Same as target C₃₁H₂₈N₄O₄S₂ 592.7 g/mol Not reported
2-[Benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl analog Butyl 2-Benzyl(methyl)amino C₂₅H₂₆N₄O₂S₂ 478.6 g/mol Antimicrobial (hypothesized)
6-((1-(6-Hydroxy-4-methoxybenzofuran-5-yl)ethylidene)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one N/A Benzofuran-pyrimidinone hybrid C₁₅H₁₁N₃O₄S 329.3 g/mol Not reported

*Estimated based on structural similarity to .

Key Findings from Comparative Analysis

The phenylethyl analog exhibits higher lipophilicity (MW 592.7 vs. 558.6), which may reduce aqueous solubility but improve membrane permeability. The butyl chain in likely increases metabolic stability compared to aromatic substituents.

Synthetic Routes: The pyrido-pyrimidinone core is typically synthesized via cyclocondensation of aminopyrimidines with ketones or aldehydes under reflux in DMF . The thiazolidinone ring is formed by reacting thiourea derivatives with α,β-unsaturated carbonyl compounds, as seen in .

Structural Confirmation Tools :

  • SHELXL and ORTEP are widely used for refining crystal structures and visualizing anisotropic displacement ellipsoids, confirming the Z-configuration in the target compound .

Biological Relevance: Thioxo-thiazolidinone derivatives are associated with antimicrobial and antitumor activities due to their ability to inhibit enzymes like DNA gyrase or topoisomerase IV . The benzodioxole moiety may modulate pharmacokinetic properties by enhancing metabolic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.